molecular formula C8H16OS2 B14454406 2,2-Bis(ethylsulfanyl)butanal CAS No. 76371-98-7

2,2-Bis(ethylsulfanyl)butanal

Cat. No.: B14454406
CAS No.: 76371-98-7
M. Wt: 192.3 g/mol
InChI Key: RRCQHUPNWIOFEA-UHFFFAOYSA-N
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Description

2,2-Bis(ethylsulfanyl)butanal is an organic compound characterized by the presence of two ethylsulfanyl groups attached to a butanal backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Bis(ethylsulfanyl)butanal typically involves the reaction of butanal with ethyl mercaptan in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and pressure to ensure the efficient formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of advanced catalytic systems and purification techniques ensures the compound meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions: 2,2-Bis(ethylsulfanyl)butanal undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The ethylsulfanyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium ethoxide or potassium tert-butoxide.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

2,2-Bis(ethylsulfanyl)butanal has several applications in scientific research:

    Chemistry: It serves as a precursor for synthesizing more complex molecules and as a reagent in organic synthesis.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism by which 2,2-Bis(ethylsulfanyl)butanal exerts its effects involves interactions with specific molecular targets. The ethylsulfanyl groups can interact with nucleophilic sites on enzymes or other proteins, potentially inhibiting their activity. The aldehyde group can form covalent bonds with amino acids, affecting protein function and signaling pathways.

Comparison with Similar Compounds

    2-Methylbutanal: A branched aldehyde with similar structural features but different functional groups.

    2-Methylpropanal: Another branched aldehyde with a simpler structure.

    3-Methylbutanal: Known for its role in flavor and fragrance applications.

Uniqueness: 2,2-Bis(ethylsulfanyl)butanal is unique due to the presence of two ethylsulfanyl groups, which impart distinct chemical reactivity and potential applications compared to other branched aldehydes. Its ability to undergo various chemical transformations and its potential biological activities make it a compound of significant interest in research and industry.

Properties

CAS No.

76371-98-7

Molecular Formula

C8H16OS2

Molecular Weight

192.3 g/mol

IUPAC Name

2,2-bis(ethylsulfanyl)butanal

InChI

InChI=1S/C8H16OS2/c1-4-8(7-9,10-5-2)11-6-3/h7H,4-6H2,1-3H3

InChI Key

RRCQHUPNWIOFEA-UHFFFAOYSA-N

Canonical SMILES

CCC(C=O)(SCC)SCC

Origin of Product

United States

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